2-cyanobenzyl 4-cyano-2-fluorobenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
(2-cyanophenyl)methyl 4-cyano-2-fluorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9FN2O2/c17-15-7-11(8-18)5-6-14(15)16(20)21-10-13-4-2-1-3-12(13)9-19/h1-7H,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NECQCXTXLZBZRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC(=O)C2=C(C=C(C=C2)C#N)F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Route Optimization
Retrosynthetic Analysis of 2-Cyanobenzyl 4-Cyano-2-fluorobenzoate
A retrosynthetic analysis of the target molecule, this compound, logically disconnects the ester linkage to yield its constituent precursors: 4-cyano-2-fluorobenzoic acid and 2-cyanobenzyl alcohol. This approach is outlined below.
The formation of the ester bond in this compound is typically achieved through the reaction of a carboxylic acid or its activated derivative with an alcohol. The most direct method involves the esterification of 4-cyano-2-fluorobenzoic acid with 2-cyanobenzyl alcohol. This reaction is often facilitated by a catalyst in a suitable solvent. While specific conditions for this exact esterification are not detailed in the provided search results, general principles of esterification suggest that acid catalysts or coupling agents would be employed to drive the reaction to completion.
Alternatively, the carboxylic acid can be converted to a more reactive species, such as an acyl halide. For instance, reacting 4-cyano-2-fluorobenzoic acid with a halogenating agent like thionyl chloride would produce 4-cyano-2-fluorobenzoyl chloride. This acyl chloride would then readily react with 2-cyanobenzyl alcohol to form the desired ester. This method is a common strategy for preparing esters from carboxylic acids and alcohols. googleapis.com
The synthesis of the 2-cyanobenzyl portion of the final molecule can be approached through the preparation of either 2-cyanobenzyl alcohol or a suitable precursor like a 2-cyanobenzyl halide.
The synthesis of 2-cyanobenzyl alcohol can be accomplished through various methods. One common approach is the reduction of 2-cyanobenzaldehyde. Another route involves the transformation of a cyanobenzylamine compound. google.com A patent describes a process for producing cyanobenzyl alcohols by reacting a cyanobenzylamine compound with nitrosonium ions in a polar organic solvent or an aqueous solution in the presence of a low-nucleophilicity acid. google.com Although the patent primarily exemplifies the synthesis of p-cyanobenzyl alcohol, the methodology is applicable to the ortho-isomer. google.com
A more direct synthesis starts from 2-methylbenzonitrile (o-toluonitrile). The benzylic position can be functionalized to introduce the alcohol group. organic-chemistry.org
2-Cyanobenzyl halides, particularly 2-cyanobenzyl bromide, are valuable intermediates that can be readily converted to 2-cyanobenzyl alcohol. A common method for the synthesis of 2-cyanobenzyl bromide involves the radical bromination of o-toluonitrile using N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN) in a solvent like carbon tetrachloride. chemicalbook.com
Another synthetic route to 2-cyanobenzyl bromide starts from 2-bromobenzyl alcohol. google.com This multi-step process involves protecting the alcohol group, followed by a palladium-catalyzed cyanation reaction to introduce the nitrile group, and finally, a bromination reaction to yield 2-cyanobenzyl bromide. google.com
| Starting Material | Reagents | Product | Yield |
| o-Toluonitrile | N-Bromosuccinimide, Azobisisobutyronitrile | 2-Cyanobenzyl bromide | 57% |
| 2-Bromobenzyl alcohol | 1. tert-Butyldimethylsilyl chloride, Imidazole; 2. Zinc cyanide, Pd2(dba)3, dppf; 3. Phosphorus tribromide | 2-Cyanobenzyl bromide | ~85% (over 3 steps) |
Table 1: Synthetic Routes to 2-Cyanobenzyl Bromide
The synthesis of the 4-cyano-2-fluorobenzoate fragment centers on the preparation of 4-cyano-2-fluorobenzoic acid.
Several synthetic pathways to 4-cyano-2-fluorobenzoic acid have been reported. One method involves the oxidation of 4-cyano-2-fluorobenzyl alcohol. google.com However, a patent notes that the starting material, 4-cyano-2-fluorobenzoic acid, can be expensive and its synthesis may involve challenging oxidation steps. google.com
Another approach starts from 3,4-difluorobenzonitrile (B1296988). google.com A patent discloses a method where 3,4-difluorobenzonitrile reacts with potassium bromide in the presence of a phase transfer catalyst to yield 3-fluoro-4-bromobenzonitrile. This intermediate then undergoes a Grignard reagent exchange followed by a reaction with paraformaldehyde to produce 4-cyano-2-fluorobenzyl alcohol, which can then be oxidized to the corresponding carboxylic acid. google.com
A different strategy utilizes 2,6-dichloro-3-fluorobenzonitrile (B173952) as the starting material. researchgate.net A two-step process has been developed for the preparation of 2,4-dichloro-3-cyano-5-fluorobenzoic acid, which shares a similar substitution pattern. researchgate.net While not a direct synthesis of the target acid, this highlights the utility of substituted benzonitriles as precursors.
The properties of 4-cyano-2-fluorobenzoic acid are well-documented, with a melting point of 215-219 °C. sigmaaldrich.com
| Starting Material | Key Intermediates/Reagents | Product |
| 4-Cyano-2-fluorobenzyl alcohol | Oxidizing agent | 4-Cyano-2-fluorobenzoic acid |
| 3,4-Difluorobenzonitrile | 1. KBr, Phase transfer catalyst; 2. Grignard reagent, Paraformaldehyde; 3. Oxidation | 4-Cyano-2-fluorobenzoic acid |
Table 2: Synthetic Approaches to 4-Cyano-2-fluorobenzoic Acid
Fragment Synthesis Strategies for the 4-Cyano-2-fluorobenzoate Moiety
Alternative Routes to 4-Cyano-2-fluorobenzyl Alcohol and its Derivatives
4-Cyano-2-fluorobenzyl alcohol is a key intermediate in the synthesis of various pharmaceutical compounds. google.comchemicalbook.com Consequently, several synthetic routes have been developed to optimize its production, avoiding hazardous reagents and improving yields.
One prominent method starts from 3-fluoro-4-methylbenzonitrile (B68015). This process involves a bromination reaction with N-bromosuccinimide (NBS) in a microreactor to yield 4-bromomethyl-3-fluorobenzonitrile. This intermediate is then hydrolyzed using a dimethyl sulfoxide (B87167) (DMSO)/water system, also in a microreactor, to produce 4-cyano-2-fluorobenzyl alcohol. google.com This microfluidic approach is noted for reducing side reactions and improving selectivity, with a total yield for the two steps reported between 74-87%. google.com
Another strategy avoids toxic cyanide reagents by starting with either 3,4-difluorobenzonitrile or 3-fluoro-4-bromobenzaldehyde. google.com
Route A: 3,4-difluorobenzonitrile reacts with potassium bromide using a phase transfer catalyst (like 18-crown-6 (B118740) or tetrabutylammonium (B224687) bromide) to produce 4-bromo-3-fluorobenzonitrile (B163030). google.com
Route B: 3-fluoro-4-bromobenzaldehyde is reacted with hydroxylamine, followed by dehydration, to give the same 4-bromo-3-fluorobenzonitrile intermediate. google.com This intermediate then undergoes a Grignard reagent exchange and subsequent reaction with paraformaldehyde to furnish the final product, 4-cyano-2-fluorobenzyl alcohol, with a reported yield of 77.6%. google.com
Other documented, though sometimes less favorable, routes include:
From 4-cyano-2-fluorobenzaldehyde: Reduction using sodium borohydride. This method's drawback is the limited availability of the starting aldehyde. google.com
From 4-bromomethyl-3-fluorobenzonitrile: A two-step process involving potassium acetate (B1210297) esterification followed by dissociation with sodium methoxide (B1231860), reporting very high yields of 98% and 99% for each step, respectively. google.com
From 4-cyano-2-fluorobenzoic acid: Reduction of the carboxylic acid to the alcohol. google.comsigmaaldrich.com
A comparison of these routes highlights the ongoing efforts to balance cost, safety, and efficiency in the synthesis of this crucial intermediate.
Table 1: Comparison of Synthetic Routes to 4-Cyano-2-fluorobenzyl Alcohol
| Starting Material | Key Reagents | Key Features | Reported Yield | Reference |
| 3-Fluoro-4-methylbenzonitrile | N-Bromosuccinimide, DMSO/H₂O | Microreactor technology, improved selectivity | 74-87% (total) | google.com |
| 3,4-Difluorobenzonitrile | KBr, Phase Transfer Catalyst, Grignard Reagent, Paraformaldehyde | Avoids toxic cyaniding reagents | 77.6% | google.com |
| 3-Fluoro-4-bromobenzaldehyde | Hydroxylamine, Grignard Reagent, Paraformaldehyde | Avoids toxic cyaniding reagents | 87% (for intermediate) | google.com |
| 4-Bromomethyl-3-fluorobenzonitrile | Potassium Acetate, Sodium Methoxide | High yields in individual steps | 98% & 99% (step-wise) | google.com |
| 4-Cyano-2-fluorobenzaldehyde | Sodium Borohydride | Simple reduction; starting material not readily available | - | google.com |
Advanced Esterification Techniques
The formation of the ester bond between 2-cyanobenzyl alcohol and 4-cyano-2-fluorobenzoic acid is the final step in synthesizing this compound. Advances in esterification focus on increasing efficiency, mildness of conditions, and catalyst performance.
Catalytic Approaches in Ester Synthesis, including Visible-Light-Induced Methods
Traditional esterification, such as the Fischer-Speier method, often requires strong acid catalysts and high temperatures, which can be incompatible with sensitive functional groups. researchgate.netmasterorganicchemistry.com Modern catalytic approaches offer milder alternatives.
Visible-light photoredox catalysis has emerged as a powerful technique for organic synthesis, enabling reactions under mild conditions. mdpi.com This approach can be applied to ester synthesis through the generation of acyl radicals from various precursors like aldehydes or carboxylic acids. mdpi.comnsf.gov These methods are valued for their high functional group tolerance and can often be performed at room temperature. nsf.gov
Specific visible-light-induced esterification strategies include:
Photoacid Generation: An arylazo sulfone can be used as a sulfonic acid precursor. Under visible light, it decomposes to generate a strong acid in situ, which then catalyzes the esterification between a carboxylic acid and an alcohol. This method has been shown to be effective for a broad range of substrates. researchgate.net
Photocatalyst-Free Coupling: Some systems allow for the cross-dehydrogenative coupling of aldehydes with phenols (to form O-aryl esters) using visible light without any external photocatalyst. In these cases, the phenolate (B1203915) substrate itself can act as a photosensitizer. acs.org
Oxidative Cross-Coupling: Alcohols can be directly coupled to form esters using visible light and a reagent like trichloroisocyanuric acid (TCCA). This process avoids the need for expensive transition-metal catalysts and can even utilize sunlight. mdpi.com
These light-induced methods represent a green and sustainable alternative to traditional thermal reactions, offering new possibilities for the synthesis of complex esters like this compound. mdpi.com
Solvent Effects and Reaction Condition Optimization
The choice of solvent can significantly impact the rate and equilibrium of an esterification reaction. researchgate.netwikipedia.org Solvents influence reaction kinetics and yields by stabilizing or destabilizing reactants, products, and transition states. wikipedia.orggaylordchemical.com
In esterification reactions, polar aprotic solvents are often employed. For instance, DMSO has been shown to provide significant kinetic advantages and nearly quantitative yields in certain base-catalyzed esterifications, outperforming other dipolar aprotic solvents. gaylordchemical.com The selection of a solvent with low polarizability and high hydrogen bond acceptor capacity can favor the reaction. researchgate.net
Optimizing reaction conditions is crucial for maximizing yield. In equilibrium-limited reactions like Fischer esterification, two common strategies are employed:
Using an Excess of One Reactant: Employing one of the starting materials, typically the alcohol, in large excess shifts the equilibrium toward the product side, in accordance with Le Chatelier's principle. masterorganicchemistry.com
Removing a Byproduct: The removal of water as it forms prevents the reverse hydrolysis reaction, driving the forward reaction to completion. A Dean-Stark apparatus is a classic tool for this purpose. masterorganicchemistry.com
The interplay between solvent choice, reactant concentrations, temperature, and catalyst loading must be carefully balanced to achieve optimal synthesis of the target ester.
Table 2: Influence of Reaction Conditions on Esterification
| Parameter | Effect on Reaction | Example Strategy | Reference |
| Solvent | Affects reaction rate and equilibrium by stabilizing intermediates and transition states. | Using DMSO can accelerate kinetics and improve yields for base-catalyzed esterifications. | gaylordchemical.com |
| Reactant Concentration | Shifts equilibrium towards products. | Using a 10-fold excess of alcohol can increase ester yield significantly. | masterorganicchemistry.com |
| Byproduct Removal | Prevents reverse reaction (hydrolysis). | Removing water using a Dean-Stark trap drives the reaction to completion. | masterorganicchemistry.com |
| Catalyst | Lowers activation energy, allowing for milder conditions. | Visible-light photoacid generators create the acid catalyst in situ at room temperature. | researchgate.net |
Microfluidic Reactor Applications in Aromatic Ester Synthesis
Microfluidic reactors, or flow reactors, offer substantial advantages over traditional batch synthesis for many chemical reactions, including the synthesis of aromatic esters. elveflow.comineosopen.org These systems operate with small volumes of fluids in channels of micrometer dimensions, leading to superior control over reaction parameters. elveflow.commdpi.com
Key benefits of using microfluidic systems in synthesis include:
Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio allows for rapid and uniform heating or cooling, minimizing side reactions and improving product purity. ineosopen.orgmdpi.com
Precise Control of Residence Time: The time reactants spend in the reaction zone can be controlled precisely, allowing for the optimization of reaction conversion. elveflow.com
Improved Safety: The small volumes of reagents used at any given time reduce the risks associated with highly exothermic or hazardous reactions. elveflow.comineosopen.org
Rapid Optimization: Reaction parameters can be screened and optimized quickly, reducing development time. elveflow.com
Microfluidic technology has been successfully applied to the synthesis of intermediates like 4-cyano-2-fluorobenzyl alcohol and is well-suited for esterification and other reactions involving sensitive reagents or intermediates. google.comacs.org The technology is particularly advantageous for photochemical reactions, as the shallow channel depth ensures uniform irradiation of the reaction mixture. elveflow.comrsc.org
Derivatization and Structural Modification of this compound
The structure of this compound features two nitrile (cyano) groups, which are versatile functional handles for further chemical transformations.
Chemical Transformations of the Cyano Group
The cyano group is a strongly electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution. quora.com However, the cyano group itself is a reactive functional group that can be converted into several other functionalities, making it a valuable synthon in organic chemistry. nih.govresearchgate.net
Common transformations of an aromatic cyano group include:
Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. This would convert the cyano group to a carboxyl group (-COOH).
Reduction: Catalytic hydrogenation or reduction with reagents like lithium aluminum hydride (LiAlH₄) can convert the nitrile to a primary amine (-CH₂NH₂).
Reaction with Organometallic Reagents: Grignard reagents or organolithium compounds can add to the nitrile carbon to form ketones after aqueous workup.
Cycloaddition Reactions: The C≡N triple bond can participate in cycloaddition reactions to form various heterocyclic rings.
Conversion to Amides: Partial hydrolysis of the nitrile can yield a primary amide (-CONH₂).
These transformations allow for the structural diversification of this compound, enabling the synthesis of a wide array of derivatives with potentially new chemical and biological properties. The specific conditions required for these transformations would need to be carefully selected to ensure chemoselectivity, especially given the presence of the ester linkage, which is also susceptible to hydrolysis or reduction.
Table 3: Potential Chemical Transformations of the Cyano Group
| Reaction Type | Reagents | Resulting Functional Group |
| Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic Acid (-COOH) |
| Reduction | H₂/Catalyst or LiAlH₄ | Primary Amine (-CH₂NH₂) |
| Addition | Grignard Reagent (R-MgX), then H₃O⁺ | Ketone (-C(=O)R) |
| Partial Hydrolysis | H₂O₂, OH⁻ | Amide (-CONH₂) |
Reactions Involving the Fluoro Substituent
The fluorine atom on the benzoate (B1203000) ring of this compound is part of an aryl fluoride (B91410) system. Aryl fluorides can participate in nucleophilic aromatic substitution (SNAr) reactions, especially when activated by electron-withdrawing groups. In this molecule, the cyano group and the ester functionality contribute to the electron-withdrawing nature of the ring, making the fluorine atom a potential leaving group.
The rate of SNAr reactions is influenced by the stability of the intermediate Meisenheimer complex. The presence of electron-withdrawing groups ortho and para to the leaving group stabilizes this intermediate. In this compound, the cyano group is para to the fluorine, which should facilitate nucleophilic attack.
Potential nucleophiles for the displacement of the fluoride include:
Alkoxides and Phenoxides : Reaction with sodium methoxide or sodium phenoxide could yield the corresponding methoxy (B1213986) or phenoxy derivatives.
Amines : Primary and secondary amines can displace the fluoride to form the corresponding N-substituted anilines.
Thiols : Thiolates can react to form aryl thioethers.
The reactivity of aryl fluorides in SNAr reactions is often greater than that of other aryl halides (Cl, Br, I). This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack, which is the rate-determining step.
| Nucleophile | Potential Product Structure | General Reaction Conditions |
| RO⁻ (e.g., CH₃O⁻) | 2-cyanobenzyl 4-cyano-2-methoxybenzoate | Polar aprotic solvent (e.g., DMSO, DMF), Heat |
| R₂NH (e.g., (CH₃)₂NH) | 2-cyanobenzyl 4-cyano-2-(dimethylamino)benzoate | Polar aprotic solvent, Heat |
| RS⁻ (e.g., PhS⁻) | 2-cyanobenzyl 4-cyano-2-(phenylthio)benzoate | Polar aprotic solvent, Heat |
Modifications to the Benzyl (B1604629) and Benzoate Moieties
The benzyl and benzoate moieties of this compound offer several avenues for chemical modification, primarily involving the ester linkage and the two cyano groups.
Ester Hydrolysis: The ester bond can be cleaved under either acidic or basic conditions.
Acid-catalyzed hydrolysis , typically using a dilute mineral acid like HCl or H₂SO₄ with an excess of water, is a reversible reaction that would yield 4-cyano-2-fluorobenzoic acid and 2-cyanobenzyl alcohol. libretexts.org
Base-catalyzed hydrolysis (saponification) , using an alkali hydroxide (B78521) like NaOH, is an irreversible process that would produce the sodium salt of 4-cyano-2-fluorobenzoic acid and 2-cyanobenzyl alcohol. libretexts.org
Reactions of the Cyano Groups: The two nitrile groups can undergo a variety of transformations.
Hydrolysis : Both cyano groups can be hydrolyzed to carboxylic acids under strong acidic or basic conditions, which would also cleave the ester linkage. This would ultimately lead to the formation of phthalic acid derivatives.
Reduction : The cyano groups can be reduced to primary amines (aminomethyl groups) using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. The choice of reducing agent would be critical to avoid the reduction of the ester group if selective reduction of the nitriles is desired. For instance, catalytic hydrogenation might be more selective under certain conditions. The reduction of a nitrile with a hydride reagent involves the formation of an intermediate imine anion. libretexts.org
Reaction with Organometallic Reagents : Grignard reagents or organolithium compounds can add to the carbon-nitrogen triple bond of the nitrile to form ketones after hydrolysis of the intermediate imine. libretexts.org
| Reaction Type | Reagents | Potential Products | Comments |
| Ester Hydrolysis (Basic) | NaOH(aq), Heat | Sodium 4-cyano-2-fluorobenzoate, 2-cyanobenzyl alcohol | Irreversible saponification. |
| Nitrile Reduction | LiAlH₄, then H₂O | (aminomethyl)benzyl (aminomethyl)fluorobenzoate derivatives | LiAlH₄ will also reduce the ester. |
| Nitrile Hydrolysis (Acidic) | H₃O⁺, Heat | 2-carboxybenzyl 4-carboxy-2-fluorobenzoate | Ester linkage would also be hydrolyzed. |
Spectroscopic and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule.
The ¹H NMR spectrum of 2-cyanobenzyl 4-cyano-2-fluorobenzoate would be expected to show distinct signals corresponding to the protons on the two separate aromatic rings and the methylene (B1212753) bridge. The aromatic protons would appear in the downfield region (typically δ 7.0-8.5 ppm) and would exhibit complex splitting patterns due to proton-proton and proton-fluorine couplings. The methylene protons of the benzyl (B1604629) group would likely appear as a singlet around δ 5.4 ppm, shifted downfield by the adjacent ester oxygen and the aromatic ring.
Table 1: Predicted ¹H NMR Signal Assignments for this compound (Note: Data is theoretical and for illustrative purposes only)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (Hz) |
| Aromatic (4-cyano-2-fluorobenzoyl) | 7.8 - 8.2 | m | JH-H, JH-F |
| Aromatic (2-cyanobenzyl) | 7.5 - 7.9 | m | JH-H |
| Methylene (-CH₂-) | ~5.4 | s | N/A |
The ¹³C NMR spectrum would provide a count of the unique carbon atoms in the molecule. The two cyano groups (-C≡N) would have characteristic chemical shifts in the range of δ 115-120 ppm. The ester carbonyl carbon (-COO-) would be found significantly downfield, typically around δ 160-170 ppm. The carbon atom attached to the fluorine would show a large C-F coupling constant.
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound (Note: Data is theoretical and for illustrative purposes only)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Ester Carbonyl (-COO-) | 160 - 170 |
| Aromatic Carbons | 110 - 140 |
| Cyano Carbons (-C≡N) | 115 - 120 |
| Methylene Carbon (-CH₂-) | 65 - 75 |
¹⁹F NMR spectroscopy is a highly sensitive technique for characterizing fluorine-containing compounds. A single signal would be expected for the fluorine atom on the benzoate (B1203000) ring. Its chemical shift and coupling to adjacent protons would confirm its position and electronic environment.
Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be indispensable for unambiguously assigning the proton and carbon signals. COSY would reveal the proton-proton coupling networks within each aromatic ring, while HSQC would correlate each proton with its directly attached carbon atom, confirming the assignments made in the 1D spectra.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by their characteristic vibrational frequencies.
The IR spectrum of this compound would be expected to show strong, characteristic absorption bands confirming the presence of its key functional groups. A sharp, intense band around 2230 cm⁻¹ would be indicative of the two cyano (-C≡N) groups. The ester carbonyl (C=O) stretch would appear as a strong absorption in the region of 1720-1740 cm⁻¹. The C-O stretching of the ester would likely produce a signal between 1200 and 1300 cm⁻¹. The C-F bond would have a characteristic stretching vibration in the fingerprint region, typically around 1000-1100 cm⁻¹.
Table 3: Predicted Characteristic IR Absorption Bands for this compound (Note: Data is theoretical and for illustrative purposes only)
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Cyano (-C≡N) | Stretching | ~2230 |
| Ester Carbonyl (C=O) | Stretching | 1720 - 1740 |
| Ester C-O | Stretching | 1200 - 1300 |
| C-F | Stretching | 1000 - 1100 |
| Aromatic C-H | Stretching | 3000 - 3100 |
Functional Group Identification and Purity Assessment
Infrared (IR) spectroscopy is a fundamental tool for identifying the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to its key structural features. The purity of the compound can also be assessed by the absence of unexpected peaks.
Key expected IR absorption bands include:
A sharp, strong peak for the nitrile (-C≡N) stretching vibration, typically found in the 2220-2260 cm⁻¹ region. The presence of two such groups may influence the intensity and exact position of this band.
A strong absorption band for the ester carbonyl (C=O) group, which is expected in the range of 1720-1740 cm⁻¹.
Bands corresponding to the C-O stretching of the ester linkage, typically appearing between 1000 and 1300 cm⁻¹.
Aromatic C=C stretching vibrations, which would produce several peaks in the 1450-1600 cm⁻¹ region.
A peak for the C-F bond, which is typically observed in the 1000-1400 cm⁻¹ range.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| Nitrile (-C≡N) | 2220-2260 |
| Ester Carbonyl (C=O) | 1720-1740 |
| Aromatic C=C | 1450-1600 |
| Ester C-O | 1000-1300 |
| Carbon-Fluorine (C-F) | 1000-1400 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule when it absorbs ultraviolet or visible light.
Electronic Transitions and Absorption Maxima
The UV-Vis spectrum of this compound is expected to be characterized by absorption bands resulting from π→π* electronic transitions within the aromatic rings. The presence of chromophoric groups such as the cyano and carbonyl groups influences these transitions. The absorption maxima (λmax) are anticipated to occur in the ultraviolet region, typical for benzoyl compounds. For comparison, related compounds like N-(4-(2-cyanoacetamido)phenyl)-2-imino-2H-chromene-3-carboxamide derivatives show absorption spectra in the range of 294-400 nm. researchgate.net
Influence of Aromatic Substitution on Electronic Spectra
The electronic spectrum of this compound is significantly influenced by the substituents on its two aromatic rings. The cyano (-CN) group, being an electron-withdrawing group, can cause a bathochromic (red) shift of the absorption maxima to longer wavelengths. The fluorine atom, also an electronegative element, can similarly affect the electronic distribution and the energy of the electronic transitions. The combined effects of these substituents on both the benzoyl and benzyl portions of the molecule determine its final absorption profile.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-resolution mass spectrometry is crucial for confirming the molecular formula of this compound, which is C₁₆H₈FN₂O₂. HRMS provides a highly accurate measurement of the molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental composition. This is a definitive method for verifying the identity of a newly synthesized or isolated compound. For instance, HRMS has been used to characterize similar complex organic molecules, confirming their proposed structures. eurjchem.com
| Property | Value |
| Molecular Formula | C₁₆H₈FN₂O₂ |
| Theoretical Monoisotopic Mass | 279.0564 g/mol |
Fragmentation Pattern Analysis for Structural Insight
In a mass spectrometer, this compound would undergo fragmentation upon ionization. The analysis of these fragments provides valuable information about the molecule's structure. Expected fragmentation pathways would likely involve the cleavage of the ester bond, which is one of the weaker bonds in the molecule.
Potential key fragments would include:
The 2-cyanobenzyl cation.
The 4-cyano-2-fluorobenzoyl cation.
Further fragmentation of these primary ions, such as the loss of a cyano group.
X-ray Crystallography
Following a comprehensive search of publicly available scientific literature and crystallographic databases, no experimental X-ray crystallographic data for the specific compound this compound could be located. The determination of a compound's solid-state molecular conformation, crystal packing, intermolecular interactions, and potential polymorphism is fundamentally dependent on the successful growth of single crystals and subsequent analysis by X-ray diffraction.
Without access to the crystallographic information file (CIF) or published structural data, a detailed and scientifically accurate discussion of the topics outlined below is not possible. The sections therefore remain unwritten, pending the future publication of experimental crystallographic studies on this compound.
Determination of Solid-State Molecular Conformation and Packing
A detailed analysis of the solid-state molecular conformation and crystal packing of this compound cannot be provided without experimental crystallographic data.
Analysis of Intermolecular Interactions, including Hydrogen Bonding and π-π Stacking
A specific analysis of the intermolecular interactions present in the crystal lattice of this compound, such as hydrogen bonds and π-π stacking, cannot be conducted without its determined crystal structure.
Polymorphism and Crystal Engineering Considerations
A discussion on the polymorphism and crystal engineering aspects of this compound is contingent on the availability of experimental crystallographic studies, which are not currently available.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of atoms in a molecule and the distribution of its electrons.
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is widely used to determine the optimized geometry of molecules. For 2-cyanobenzyl 4-cyano-2-fluorobenzoate, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311G(d,p)), would be used to find the lowest energy conformation. These calculations would precisely determine bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional structure.
The optimization process involves minimizing the energy of the molecule with respect to the positions of its nuclei. This would reveal the spatial relationship between the 2-cyanobenzyl and 4-cyano-2-fluorobenzoate moieties, including the orientation of the ester linkage.
Table 1: Predicted Optimized Geometrical Parameters using DFT (Illustrative)
| Parameter | Predicted Value (Illustrative) |
|---|---|
| C=O Bond Length | ~1.20 Å |
| C-O (Ester) Bond Length | ~1.35 Å |
| O-CH₂ Bond Length | ~1.45 Å |
| Benzene (B151609) Ring C-C Bond Lengths | ~1.39 - 1.41 Å |
| C-F Bond Length | ~1.35 Å |
| C≡N Bond Length | ~1.15 Å |
Note: The values in this table are illustrative and would need to be confirmed by actual DFT calculations on this compound.
While DFT is excellent for finding optimized structures, a full conformational analysis can be computationally intensive. Ab initio methods, such as Møller-Plesset perturbation theory (MP2), offer higher accuracy but at a greater computational cost. They are valuable for benchmarking DFT results for key conformations.
Semi-empirical methods, on the other hand, are much faster and can be used to scan the potential energy surface of the molecule more broadly. This allows for the identification of various low-energy conformers, which can then be subjected to more accurate DFT or ab initio calculations. For this compound, this would be particularly useful for exploring the rotational barriers around the ester linkage and the benzyl (B1604629) group.
Spectroscopic Property Prediction and Correlation with Experimental Data
A significant advantage of computational chemistry is its ability to predict spectroscopic data, which can then be used to interpret experimental spectra or to identify the compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. Theoretical calculations of NMR chemical shifts can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically in conjunction with DFT. By calculating the magnetic shielding tensors for each nucleus (¹H, ¹³C, ¹⁹F), one can predict the chemical shifts.
These predicted shifts, when referenced against a standard (like tetramethylsilane (B1202638) for ¹H and ¹³C), provide a theoretical NMR spectrum. This is invaluable for assigning peaks in an experimental spectrum and confirming the structure of the synthesized molecule. The fluorine atom and two distinct nitrile groups in this compound would provide unique and readily identifiable signals in the ¹⁹F and ¹³C NMR spectra, respectively.
Table 2: Predicted NMR Chemical Shifts (Illustrative)
| Atom Type | Predicted Chemical Shift (ppm) (Illustrative) |
|---|---|
| Aromatic Protons (H) | 7.0 - 8.2 |
| Methylene (B1212753) Protons (CH₂) | ~5.4 |
| Carbonyl Carbon (C=O) | ~164 |
| Aromatic Carbons (C) | 110 - 140 |
| Nitrile Carbons (C≡N) | ~115 |
| Methylene Carbon (CH₂) | ~67 |
Note: These are illustrative ranges. Actual values would depend on the specific electronic environment calculated by the theoretical method.
Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Computational frequency analysis, performed after a geometry optimization, calculates the energies and intensities of these vibrations. The resulting theoretical IR spectrum shows characteristic peaks for the various functional groups present in this compound.
Key vibrational modes would include the C≡N stretch of the two nitrile groups, the C=O stretch of the ester, C-O stretching vibrations, C-F stretching, and various C-H and aromatic C-C stretching and bending modes. Comparing the calculated frequencies (often scaled to correct for systematic errors) with an experimental IR spectrum is a powerful method for structural confirmation.
To understand the electronic properties and predict the UV-Vis spectrum, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method calculates the energies of electronic excitations from the ground state to various excited states. The results can be used to predict the wavelength of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption.
For this compound, TD-DFT would likely predict strong absorptions in the UV region, corresponding to π→π* transitions within the aromatic rings and n→π* transitions involving the carbonyl and nitrile groups. These calculations also provide insights into the nature of the electronic transitions, such as identifying them as charge-transfer or localized excitations.
Reactivity and Mechanism Studies through Computational Modeling
Computational modeling serves as a powerful tool to elucidate the intricate details of chemical reactivity and reaction mechanisms. For this compound, theoretical calculations offer insights into its stability, the likely sites for chemical attack, and the energetic profiles of its potential transformations.
Transition State Analysis for Reaction Pathways
Transition state theory is fundamental to understanding the kinetics of a chemical reaction. By locating the transition state—the highest energy point along the reaction coordinate—the activation energy can be determined, providing a quantitative measure of the reaction rate. While specific transition state analyses for the synthesis or decomposition of this compound are not extensively documented in the available literature, we can infer general principles. The synthesis likely involves the esterification of 4-cyano-2-fluorobenzoic acid with 2-cyanobenzyl alcohol. A computational study of this reaction would involve mapping the potential energy surface for the nucleophilic attack of the alcohol's oxygen on the carboxylic acid's carbonyl carbon, followed by the elimination of water. The transition state would feature a partially formed ester bond and a partially broken O-H bond in the alcohol and C-OH bond in the carboxylic acid. The presence of electron-withdrawing cyano and fluoro groups would significantly influence the energetics of this process.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites
The Molecular Electrostatic Potential (MEP) map is a valuable visual tool for predicting the reactive behavior of a molecule. researchgate.net It illustrates the charge distribution and identifies regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). In an MEP map, regions of negative potential, typically colored red, indicate an abundance of electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential, colored blue, are electron-deficient and prone to nucleophilic attack. researchgate.net
For this compound, the MEP map would be expected to show strong negative potentials around the nitrogen atoms of the two cyano groups and the oxygen atoms of the ester group, particularly the carbonyl oxygen. These sites represent the most likely points for interaction with electrophiles or for engaging in hydrogen bonding. researchgate.net The aromatic rings and the methylene bridge would exhibit more neutral (green) or slightly positive potentials. The most positive regions would likely be associated with the hydrogen atoms and the carbon atom of the carbonyl group, indicating their susceptibility to nucleophilic attack.
Table 1: Predicted Molecular Electrostatic Potential (MEP) Features of this compound
| Molecular Region | Predicted Electrostatic Potential | Implied Reactivity |
| Cyano Group Nitrogen Atoms | Strong Negative (Red) | Nucleophilic; site for electrophilic attack and hydrogen bond accepting |
| Carbonyl Oxygen Atom | Strong Negative (Red) | Nucleophilic; primary site for electrophilic attack and protonation |
| Ester Oxygen Atom | Moderate Negative | Nucleophilic |
| Carbonyl Carbon Atom | Strong Positive (Blue) | Electrophilic; site for nucleophilic attack |
| Aromatic Ring Hydrogens | Moderate Positive | Electrophilic |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. libretexts.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as the nucleophile, while the LUMO, the lowest energy empty orbital, acts as the electrophile. youtube.com The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. researchgate.net
In this compound, the HOMO is expected to be localized primarily on the 4-cyano-2-fluorobenzoate moiety, which is rich in π-electrons and lone pairs on the oxygen and nitrogen atoms. The LUMO, conversely, is likely to be distributed over the electron-deficient regions, particularly the π* orbitals of the cyano groups and the aromatic rings. The interaction of these orbitals would govern the molecule's behavior in various chemical reactions. For instance, in a nucleophilic attack, the nucleophile's HOMO would interact with the LUMO of this compound.
Table 2: Predicted Frontier Molecular Orbital (FMO) Characteristics of this compound
| Orbital | Predicted Localization | Role in Reactivity |
| HOMO | 4-cyano-2-fluorobenzoate moiety (π-orbitals, oxygen and nitrogen lone pairs) | Nucleophilic (electron-donating) |
| LUMO | π* orbitals of the cyano groups and aromatic rings | Electrophilic (electron-accepting) |
| HOMO-LUMO Gap | Moderate to Small | Indicates potential for reactivity |
Advanced Theoretical Topics such as Excited State Dynamics and Photophysical Deactivation Pathways
Upon absorption of a photon, the molecule transitions from its ground electronic state (S₀) to an excited singlet state (S₁). The subsequent deactivation pathways determine whether the molecule will fluoresce, phosphoresce, or return to the ground state non-radiatively. For a molecule with multiple chromophores like this compound, intramolecular charge transfer (ICT) can play a significant role in the excited state. The electron-donating and electron-accepting moieties within the molecule can lead to the formation of an ICT state, which often has a different geometry and emission properties compared to the locally excited state.
The photophysical deactivation pathways can include:
Fluorescence: Radiative decay from the S₁ state to the S₀ state.
Intersystem Crossing (ISC): A non-radiative transition from a singlet state to a triplet state (T₁).
Phosphorescence: Radiative decay from the T₁ state to the S₀ state.
Internal Conversion (IC): Non-radiative decay between states of the same spin multiplicity (e.g., S₁ to S₀).
Computational studies on related molecules have shown that the presence of cyano groups can influence these pathways, sometimes leading to dual fluorescence from both a locally excited state and a charge-transfer state. nih.gov The efficiency of these deactivation channels would be highly dependent on the molecular geometry and the surrounding environment.
Solvent Effects and Environmental Influence on Molecular Properties
The properties and reactivity of a molecule can be significantly altered by its environment, particularly the solvent. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effects of a solvent on the electronic structure and geometry of a solute.
For this compound, a polar molecule itself, the choice of solvent is expected to have a pronounced effect. In polar solvents, the ground state and excited states will be stabilized to different extents, which can lead to shifts in the absorption and emission spectra (solvatochromism). For instance, an ICT state is often more stabilized by polar solvents than the ground state, resulting in a red-shift (bathochromic shift) of the fluorescence spectrum with increasing solvent polarity.
The solvent can also influence reaction rates. For reactions involving charge separation in the transition state, polar solvents will lower the activation energy and accelerate the reaction. Conversely, for reactions where the reactants are more polar than the transition state, polar solvents will slow the reaction down. A systematic computational study of this compound in a range of solvents with varying polarity would provide a deeper understanding of its environmentally sensitive behavior.
Chemical Reactivity and Reaction Mechanisms
Hydrolysis and Transesterification Reactions
The ester functional group is a key site for nucleophilic acyl substitution reactions, primarily hydrolysis and transesterification. These reactions can be catalyzed by either acid or base, each proceeding through a distinct mechanism.
In the presence of a strong acid and water, 2-cyanobenzyl 4-cyano-2-fluorobenzoate can undergo hydrolysis to yield 4-cyano-2-fluorobenzoic acid and 2-cyanobenzyl alcohol. The reaction is initiated by the protonation of the carbonyl oxygen of the ester. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule.
The process begins with the formation of a tetrahedral intermediate. Subsequently, a proton transfer occurs from the attacking water molecule to the oxygen of the leaving group (2-cyanobenzyl alcohol). The final step involves the elimination of 2-cyanobenzyl alcohol and the deprotonation of the carbonyl group to regenerate the acid catalyst and form 4-cyano-2-fluorobenzoic acid. chemistrysteps.com This entire process is reversible.
Similarly, acid-catalyzed transesterification can occur if an alcohol is used instead of water. The mechanism is analogous, with the alcohol acting as the nucleophile to displace the 2-cyanobenzyl alcohol portion of the ester, resulting in a new ester.
Table 1: Products of Acid-Catalyzed Hydrolysis of this compound
| Reactant | Products |
| This compound + H₂O/H⁺ | 4-cyano-2-fluorobenzoic acid + 2-cyanobenzyl alcohol |
Under basic conditions, the hydrolysis of this compound proceeds via a different, irreversible mechanism known as saponification. A hydroxide (B78521) ion, a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate.
The intermediate then collapses, expelling the 2-cyanobenzyl alcoholate as the leaving group and forming 4-cyano-2-fluorobenzoic acid. The alkoxide is a strong base and will deprotonate the newly formed carboxylic acid, leading to the formation of the carboxylate salt and 2-cyanobenzyl alcohol. A final acidification step is required to obtain the 4-cyano-2-fluorobenzoic acid. chemistrysteps.com
Base-catalyzed transesterification follows a similar pattern, with an alkoxide ion from another alcohol acting as the nucleophile to displace the 2-cyanobenzyl alcoholate.
Table 2: Products of Base-Mediated Hydrolysis of this compound
| Reactant | Intermediate Products | Final Products (after acidification) |
| This compound + OH⁻ | 4-cyano-2-fluorobenzoate salt + 2-cyanobenzyl alcohol | 4-cyano-2-fluorobenzoic acid + 2-cyanobenzyl alcohol |
Reactions of the Fluoro Substituent
The fluorine atom on one of the aromatic rings is a key site for specific chemical transformations, primarily through nucleophilic aromatic substitution. Its reactivity is significantly influenced by the presence of electron-withdrawing groups on the same ring.
Nucleophilic Aromatic Substitution (SNAr) at Fluoro-substituted Aromatic Rings
The 4-cyano-2-fluorobenzoyl moiety of the molecule is susceptible to nucleophilic aromatic substitution (SNAr), a reaction pathway common for aromatic rings bearing a good leaving group and strong electron-withdrawing substituents. wikipedia.org In this case, the fluorine atom serves as the leaving group, and its departure is facilitated by the electron-withdrawing effects of the para-cyano group and the ortho-ester group. These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. masterorganicchemistry.com
The general mechanism involves the attack of a nucleophile on the carbon atom bearing the fluorine. This leads to the formation of a resonance-stabilized carbanionic intermediate. The subsequent loss of the fluoride (B91410) ion restores the aromaticity of the ring, yielding the substituted product. The rate of this reaction is typically dependent on the formation of the Meisenheimer complex. masterorganicchemistry.com For fluoroarenes, the reactivity order is often F > Cl > Br > I, as the high electronegativity of fluorine polarizes the C-F bond, making the carbon more electrophilic, and the rate-determining step is the nucleophilic attack, not the leaving group departure. masterorganicchemistry.com
A variety of nucleophiles can be employed in the SNAr reaction of this compound. The following table illustrates potential reactions with different nucleophiles.
| Nucleophile | Reagent Example | Product |
| Alkoxide | Sodium methoxide (B1231860) (NaOCH₃) | 2-cyanobenzyl 4-cyano-2-methoxybenzoate |
| Amine | Ammonia (NH₃) | 2-cyanobenzyl 2-amino-4-cyanobenzoate |
| Thiolate | Sodium thiophenoxide (NaSPh) | 2-cyanobenzyl 4-cyano-2-(phenylthio)benzoate |
Recent advancements have also demonstrated that SNAr reactions on less activated or even electron-rich fluoroarenes can be achieved using photoredox catalysis, expanding the scope of possible transformations. nih.gov
Directing Effects of Fluorine in Electrophilic Aromatic Substitution
In contrast to nucleophilic substitution, electrophilic aromatic substitution (EAS) on the fluoro-substituted ring is influenced by the dual nature of the fluorine substituent. Halogens, including fluorine, are deactivating yet ortho-, para-directing. youtube.comleah4sci.com The deactivation arises from the strong electron-withdrawing inductive effect of fluorine, which reduces the electron density of the aromatic ring, making it less reactive towards electrophiles. researchgate.net
However, the lone pairs on the fluorine atom can be donated through resonance, which stabilizes the arenium ion intermediate formed during electrophilic attack. This resonance stabilization is most effective when the attack occurs at the ortho and para positions relative to the fluorine atom. youtube.com
In the case of the 4-cyano-2-fluorobenzoyl moiety, the situation is more complex due to the presence of the strongly deactivating and meta-directing cyano and ester groups. The directing effects of the substituents would be as follows:
Fluorine: Ortho, para-directing (to positions 3 and 5) but deactivating.
Cyano group: Meta-directing (to positions 3 and 5) and strongly deactivating.
Ester group: Meta-directing (to positions 3 and 5) and deactivating.
Radical Reactions Involving the Ester Linkage or Aromatic Rings
While ionic reactions are more commonly discussed for this type of molecule, radical reactions could also be initiated under specific conditions. For instance, the benzyl (B1604629) C-H bonds on the 2-cyanobenzyl portion of the molecule could be susceptible to radical abstraction.
The synthesis of related compounds, such as 4-bromomethyl-3-fluorobenzonitrile, has been shown to proceed via a radical mechanism using initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide. google.com This suggests that under radical conditions, the benzylic position of the 2-cyanobenzyl group in this compound could undergo reactions like bromination with N-bromosuccinimide (NBS) in the presence of a radical initiator.
The ester linkage itself is generally robust towards radical reactions, but the aromatic rings could potentially undergo radical addition reactions under high-energy conditions, although this is less common than substitution.
Catalytic Conversions and Chemo-selectivity Studies
The presence of multiple functional groups in this compound makes chemo-selectivity a crucial aspect of its catalytic conversions. Different catalysts can be employed to target specific functional groups while leaving others intact.
For instance, the cyano groups can be selectively hydrolyzed to carboxylic acids under acidic or basic conditions, or reduced to primary amines using catalysts like Raney nickel or palladium on carbon (Pd/C) with hydrogen gas. The choice of catalyst and reaction conditions would be critical to avoid the cleavage of the ester bond.
Palladium-catalyzed cross-coupling reactions are another important class of transformations. While the C-F bond is generally less reactive in cross-coupling reactions compared to C-Cl, C-Br, or C-I bonds, specialized catalytic systems have been developed for C-F bond activation. However, it is more likely that a different halide would be used for such transformations.
The synthesis of related benzonitriles has involved palladium catalysts for cyanation reactions, indicating the compatibility of the cyano group with such catalysts. google.com
The following table summarizes potential chemo-selective catalytic conversions:
| Target Functional Group | Reaction Type | Catalyst/Reagent | Potential Product |
| Cyano Group | Reduction | H₂, Raney Nickel | 2-(aminomethyl)benzyl 4-(aminomethyl)-2-fluorobenzoate |
| Cyano Group | Hydrolysis | H₃O⁺ or OH⁻ | 2-carboxybenzyl 4-carboxy-2-fluorobenzoate |
| Fluoro Group | Nucleophilic Substitution | Various Nucleophiles | See Table in 5.3.1 |
Potential Research Applications in Synthetic Chemistry and Materials Science
Role as Synthetic Intermediates and Building Blocks
The true value of a chemical compound in synthetic chemistry is often determined by its ability to be transformed into other, more complex or functionally advanced molecules. 2-cyanobenzyl 4-cyano-2-fluorobenzoate, by virtue of its constitution, is poised to be a versatile synthetic intermediate.
Precursors for Advanced Organic Compounds
The synthesis of this compound itself would likely proceed through the esterification of 4-cyano-2-fluorobenzoic acid and 2-cyanobenzyl alcohol. The precursors to these molecules are well-established intermediates in organic synthesis, particularly in the pharmaceutical industry.
For instance, 4-cyano-2-fluorobenzyl alcohol is a crucial intermediate for various drugs, including S1P1 receptor agonists and treatments for Alzheimer's disease. researchgate.net Its synthesis can be achieved through several routes, starting from materials like 3-fluoro-4-methylbenzonitrile (B68015) or 3,4-difluorobenzonitrile (B1296988). google.comgoogle.com Similarly, 4-cyano-2-fluorobenzoic acid is a known chemical building block. sigmaaldrich.com
The following table summarizes some of the synthetic pathways to the key precursors of this compound:
| Precursor | Starting Material(s) | Key Reagents/Conditions | Reference |
| 4-cyano-2-fluorobenzyl alcohol | 3-fluoro-4-methylbenzonitrile | N-bromosuccinimide, then dimethyl sulfoxide (B87167)/water in a micro-reactor | google.com |
| 4-cyano-2-fluorobenzyl alcohol | 3,4-difluorobenzonitrile | Potassium bromide, phase transfer catalyst | google.com |
| 4-cyano-2-fluorobenzyl alcohol | 3-fluoro-4-bromobenzaldehyde | Hydroxylamine, then Grignard reagent exchange and paraformaldehyde | google.com |
| 4-cyano-2-fluorobenzoic acid | (Not detailed in search results) | (Not detailed in search results) | sigmaaldrich.com |
Once synthesized, this compound can serve as a precursor for a variety of advanced organic compounds. The ester linkage can be hydrolyzed to regenerate the constituent acid and alcohol, which can then be used in other reactions. The cyano groups are also reactive handles for a plethora of chemical transformations, including reduction to amines, hydrolysis to carboxylic acids, or participation in cycloaddition reactions.
Reagents in Multi-Component Reactions
Multi-component reactions (MCRs) are highly efficient chemical reactions where three or more reactants combine in a single step to form a product that contains the essential parts of all the starting materials. google.com These reactions are of great interest in medicinal chemistry and drug discovery due to their ability to rapidly generate diverse libraries of complex molecules.
While there are no specific examples in the literature of this compound being used in MCRs, its structure suggests potential. The nitrile (cyano) groups, for example, could potentially act as a component in certain MCRs, such as the Passerini or Ugi reactions, under appropriate conditions. The aromatic rings could also be functionalized to introduce other reactive groups suitable for MCRs.
Scaffold for Combinatorial Library Synthesis in Materials Discovery
Combinatorial chemistry is a powerful technique for the rapid synthesis of a large number of different but structurally related molecules, known as a library. core.ac.uk This approach is widely used in drug discovery and materials science to screen for compounds with desired properties.
The core structure of this compound provides an excellent scaffold for combinatorial library synthesis. The two aromatic rings can be further substituted with a variety of chemical groups, and the two cyano groups can be transformed into other functionalities. This would allow for the creation of a large library of derivatives, which could then be screened for applications in areas such as liquid crystals, polymers, or organic electronics.
Applications in Materials Science
The specific arrangement of atoms and functional groups in this compound makes it a particularly interesting candidate for applications in materials science, most notably in the development of liquid crystals.
Liquid Crystalline Materials Development
Liquid crystals are a state of matter that has properties between those of a conventional liquid and a solid crystal. tcichemicals.com They are composed of anisotropic molecules that, in the liquid crystal phase, exhibit long-range orientational order. The calamitic, or rod-like, shape of many liquid crystal molecules is a key feature, and the molecular structure of this compound suggests it would adopt such a shape.
The presence of two terminal cyano groups is a well-known design feature in liquid crystal molecules. researchgate.netresearchgate.net These groups introduce a strong dipole moment along the long molecular axis, which is crucial for the electro-optical switching behavior of nematic liquid crystals in display applications. tcichemicals.com
Design Principles for Dielectric Anisotropy Enhancement
The dielectric anisotropy (Δε) of a liquid crystal is a measure of the difference in its dielectric permittivity parallel and perpendicular to the director (the average direction of the long axes of the molecules). nih.gov For the twisted nematic (TN) and many other liquid crystal display modes, a large positive Δε is required for low-voltage operation.
The following table shows the dielectric anisotropy of some common liquid crystals, highlighting the effect of the cyano group:
| Liquid Crystal | Structure | Dielectric Anisotropy (Δε) |
| 5CB (4-Cyano-4'-pentylbiphenyl) | Positive tcichemicals.com | |
| 6CB (4'-Hexyl-4-biphenylcarbonitrile) | Positive researchgate.net | |
| 8CB (4'-Octyl-4-biphenylcarbonitrile) | Positive researchgate.net |
Given these design principles, this compound is a promising candidate for use as a component in liquid crystal mixtures, potentially offering a high Δε and other desirable properties for advanced display technologies.
Structure-Mesomorphic Property Relationships
The propensity of a molecule to exhibit liquid crystalline phases (mesophases) is intimately linked to its molecular geometry and intermolecular interactions. For calamitic (rod-like) liquid crystals, factors such as a rigid core, the presence of polar terminal groups, and a specific aspect ratio are crucial. The structure of this compound is inherently anisotropic, a prerequisite for liquid crystallinity.
The terminal cyano groups are strong dipoles, which can lead to significant dipole-dipole interactions and promote the formation of ordered, yet fluid, mesophases such as nematic or smectic phases. tcichemicals.com The introduction of a lateral fluorine atom on the benzoic acid ring is a well-established strategy in the design of liquid crystals to modulate their physical properties. sigmaaldrich.comnih.gov The fluorine substituent can influence the melting point, clearing point (the temperature at which the liquid crystal becomes an isotropic liquid), and the type of mesophase formed. researchgate.net Specifically, lateral fluorination can lead to a decrease in the melting point without significantly lowering the clearing point, thus broadening the temperature range of the liquid crystalline phase. researchgate.net
To contextualize the potential mesomorphic behavior of this compound, it is instructive to examine related compounds. The table below presents data for similar cyanophenyl benzoate (B1203000) derivatives, illustrating the influence of substituents on their liquid crystalline properties.
| Compound Name | Molecular Structure | Mesophase Behavior |
| 4-cyano-4'-pentylbiphenyl (5CB) | Nematic (22.5-35 °C) mdpi.com | |
| 4-cyano-3-fluorophenyl 4-butylbenzoate | Nematic (metastable), Crystal I (Tfus = 288.43 K) researchgate.net | |
| 4-cyanophenyl 4'-n-propylbenzoate | High dielectric anisotropy researchgate.net |
This table is generated based on available data for analogous compounds to infer the potential properties of this compound.
Based on these structure-property relationships, it is anticipated that this compound will exhibit a nematic or smectic mesophase. The combination of two terminal cyano groups and a lateral fluorine atom is expected to result in a material with a high dielectric anisotropy, a key property for applications in liquid crystal displays (LCDs) and other electro-optic devices.
Optoelectronic Materials with Modulated Electronic Properties
The electronic properties of organic molecules are highly dependent on the nature and arrangement of their functional groups. The presence of electron-withdrawing groups, such as cyano (-CN) and fluoro (-F), can significantly lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). rsc.org This modulation of frontier orbital energies is a cornerstone of designing materials for optoelectronic applications.
For this compound, the two cyano groups and the fluorine atom are expected to lower both the HOMO and LUMO energy levels. rsc.org A lower LUMO level can facilitate electron injection in electronic devices, making the material a potential candidate for use as an electron-transporting or emissive layer in organic light-emitting diodes (OLEDs). The presence of fluorine can also enhance the material's resistance to oxidative degradation, leading to improved device stability. rsc.org
Moreover, compounds with cyanostilbene or similar conjugated systems have been shown to exhibit aggregation-induced emission (AIE), where the material is non-emissive in solution but becomes highly fluorescent in the aggregated or solid state. nih.gov While this compound does not possess a stilbene (B7821643) core, the combination of cyano and phenyl groups could lead to interesting photophysical properties that warrant investigation. The study of its fluorescence and charge-transport characteristics could reveal its potential for use in sensors, organic field-effect transistors (OFETs), and photovoltaic devices. nih.gov
Analytical Standard and Reference Material Development for Chemical Research
In any field of chemical research, the availability of high-purity, well-characterized reference materials is essential for ensuring the accuracy and reproducibility of experimental results. An analytical standard is a substance of a specified purity that is used to calibrate analytical instruments, validate analytical methods, and as a benchmark in the synthesis of new materials.
Once this compound is synthesized and rigorously purified, it can be established as an analytical standard. Its characterization would involve a suite of analytical techniques, including:
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the molecular structure and assess purity.
Mass Spectrometry (MS): To determine the exact molecular weight and fragmentation pattern.
High-Performance Liquid Chromatography (HPLC): To quantify its purity.
Differential Scanning Calorimetry (DSC): To determine its melting point and any liquid crystalline phase transitions.
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic vibrational modes of its functional groups.
As a reference material, this compound would be invaluable for researchers working on the synthesis of related liquid crystals, functional polymers, and optoelectronic materials. It would allow for the accurate comparison of physical properties and the validation of synthetic methodologies. The availability of a certified analytical standard for this compound would facilitate more reliable and inter-laboratory comparable research in these advanced areas of materials science. The use of benzyl (B1604629) benzoate as an analytical standard in various fields demonstrates the importance of such reference materials. sigmaaldrich.comsigmaaldrich.com
Future Research Directions and Unexplored Avenues
Development of Novel Green Synthesis Routes
The conventional synthesis of 2-cyanobenzyl 4-cyano-2-fluorobenzoate would likely involve the esterification of 4-cyano-2-fluorobenzoic acid with 2-cyanobenzyl alcohol. This can be achieved by reacting the aromatic acid with the alcohol using a catalyst like sulfuric acid or by converting the acid to a more reactive acyl chloride before reacting it with the alcohol. numberanalytics.comnumberanalytics.com While effective, these traditional methods often rely on harsh conditions, corrosive acids, and chlorinated solvents. Future research should prioritize the development of more sustainable and environmentally friendly synthetic protocols.
Promising green alternatives include:
Heterogeneous Catalysis : The use of solid acid catalysts such as zeolites, ion-exchange resins, or metal-organic frameworks (MOFs) can replace corrosive liquid acids like H₂SO₄. researchgate.netacs.org For instance, the MOF UiO-66-NH₂ has been successfully used as a recyclable, heterogeneous catalyst for the esterification of other fluorinated aromatic carboxylic acids. rsc.org This approach simplifies product purification and minimizes catalyst waste and corrosion issues. researchgate.net
Enzymatic Synthesis : Biocatalysis, particularly using lipases, offers a highly selective method for ester synthesis under mild temperature and pH conditions. mdpi.com This technique minimizes the risk of side reactions and reduces the environmental impact compared to conventional chemical methods. mdpi.com
One-Pot Oxidative Esterification : An advanced strategy involves the direct, one-step oxidative esterification of the corresponding aldehydes and alcohols into the final ester product. researchgate.net This method is noted for its efficiency and for being an environmentally sound alternative to multi-step processes. researchgate.net
Improved Reaction Conditions : Investigating solvent-free reaction conditions or the use of green solvents can further enhance the environmental profile of the synthesis. Additionally, techniques like using a Dean-Stark trap to remove water can drive the equilibrium toward the product, improving yields in a physically controlled manner. masterorganicchemistry.com
| Strategy | Catalyst/Method | Key Advantages | Reference |
|---|---|---|---|
| Heterogeneous Catalysis | Solid Acids (e.g., Zeolites, MOFs) | Recyclable, non-corrosive, simplified purification. | researchgate.netacs.orgrsc.org |
| Biocatalysis | Lipase Enzymes | High selectivity, mild reaction conditions, biodegradable catalyst. | mdpi.com |
| One-Pot Synthesis | Oxidative Esterification | High atom economy, reduced number of steps, efficient. | researchgate.net |
| Process Optimization | Dean-Stark Apparatus | Improved yield by removal of water byproduct. | masterorganicchemistry.com |
Exploration of Catalytic Applications
The rich functionality of this compound—featuring two aromatic rings, two nitrile groups, an ester linkage, and a fluorine atom—suggests it could serve as a versatile molecule in catalysis.
Ligand for Metal Catalysis : The nitrile (cyano) groups can act as ligands, coordinating to transition metals. The molecule could be investigated as a ligand for palladium, nickel, or ruthenium catalysts, which are pivotal in cross-coupling and hydrogenation reactions. mdpi.comresearchgate.net The specific electronic properties conferred by the fluoro and additional cyano substituents could modulate the activity and selectivity of the metallic center.
Organocatalysis : The presence of multiple electron-withdrawing groups could allow the molecule to function as an organocatalyst. For instance, it could act as a Lewis basic activator through its ester or nitrile moieties. There is growing interest in using nitriles as versatile reagents in catalysis, including as sources for amidation, highlighting the reactivity of the cyano group. nih.govacs.org
Fluorine-Specific Catalysis : The carbon-fluorine bond is the strongest single bond to carbon, and catalytic C–F bond activation is a major frontier in chemistry. mdpi.comnih.gov The compound could serve as a benchmark substrate for developing new catalysts for C–F functionalization. mdpi.com Conversely, the presence of the fluorine atom could be leveraged to tune the properties of a catalytically active species derived from the molecule.
Advanced Materials Integration and Performance Optimization
The molecular architecture of this compound is highly suggestive of applications in materials science.
Liquid Crystals : The molecule possesses a rigid core (two phenyl rings) and polar terminal groups (cyano groups), which are hallmark features of calamitic (rod-like) liquid crystals. mdpi.com Cyanobiphenyls are a famous class of liquid crystals, and future work should involve synthesizing and characterizing the mesomorphic (liquid crystalline) properties of this compound. researchgate.netresearchwithrutgers.com The fluorine substituent is a common feature in modern liquid crystal design, used to optimize properties such as dielectric anisotropy, viscosity, and mesophase stability. nih.govresearchgate.net
Advanced Polymers : The molecule could be used as a monomer to create novel polymers. Fluorinated polymers are renowned for their high thermal stability, chemical resistance, and unique surface properties like water and oil repellency. nih.govyoutube.compcimag.com Incorporation of this monomer into polyester (B1180765) or other polymer backbones could yield high-performance materials suitable for specialized coatings or membranes. nih.gov
Functional Dopants : When integrated in small quantities into other materials, the compound could serve as a functional dopant. For example, its addition to existing liquid crystal mixtures could help tune the final properties of the bulk material. Its integration into polymer composites, potentially with nanoparticles, could also be explored to create materials with enhanced optical or electronic characteristics. researchwithrutgers.com
In-depth Mechanistic Investigations of Complex Reactions
A thorough understanding of the reactivity of this compound requires detailed mechanistic studies.
Ester Hydrolysis : A fundamental investigation would be to study the mechanism of its acid- and base-catalyzed hydrolysis. numberanalytics.com The reaction proceeds via a nucleophilic acyl substitution pathway, and the rate and specific mechanism (e.g., AAC2 vs. AAL1) would be influenced by the electronic effects of the fluoro and cyano substituents on both the acyl and alcohol portions of the molecule. libretexts.orgucoz.commasterorganicchemistry.comyoutube.com Isotopic labeling studies (using ¹⁸O) would be crucial to definitively establish the bond cleavage patterns. masterorganicchemistry.com
Photoreactions : Aromatic molecules containing nitrobenzyl or cyanobenzyl groups are often photoactive. researchgate.net It is plausible that this compound could undergo photoreactions, such as cleavage of the ester bond or rearrangements, upon UV irradiation. Investigating its photochemistry could lead to the development of photoresponsive materials, such as polymers that degrade or change properties when exposed to light.
Catalytic C-F Bond Activation : As mentioned, the activation of the C-F bond is a key area of research. mdpi.com Mechanistic studies could focus on how transition metal catalysts interact with the molecule to achieve selective C-F bond cleavage, potentially leading to new synthetic transformations. acs.org Such studies often involve isolating reaction intermediates and detailed kinetic analysis.
Computational Design for Targeted Molecular Properties
Before embarking on extensive laboratory work, computational chemistry can provide invaluable predictions and insights into the behavior of this compound.
Quantum Chemical Calculations : Methods like Density Functional Theory (DFT) can be used to predict the molecule's three-dimensional structure, electronic properties (such as HOMO-LUMO energy levels), electrostatic potential maps, and vibrational frequencies (for comparison with IR spectra). nih.govresearchgate.net Such calculations are essential for understanding its intrinsic reactivity and potential for intermolecular interactions. researchgate.net
Molecular Dynamics (MD) Simulations : MD simulations can predict the bulk properties of the material. mdpi.comusm.edu By simulating a large ensemble of molecules, researchers can investigate its potential to form stable liquid crystalline phases and predict key material properties like glass transition temperature, density, and cohesive energy. mdpi.com For applications like gas separation membranes, Grand Canonical Monte Carlo (GCMC) simulations can be combined with MD to predict gas adsorption capacities. mdpi.com
Solubility and Interaction Modeling : The Hansen Solubility Parameters (HSP) can be calculated to predict the molecule's solubility in various solvents, aiding in the design of synthesis and purification protocols. researchgate.net Furthermore, molecular simulation can be used to investigate the solvation free energy and specific intermolecular interactions (like hydrogen bonding or π-π stacking) that govern its behavior in solution or in co-crystals. researchgate.net
| Computational Method | Predicted Properties | Relevance | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Molecular geometry, electronic structure, spectroscopic properties | Guides synthesis and characterization; explains reactivity. | researchgate.netresearchgate.net |
| Molecular Dynamics (MD) | Liquid crystal phase behavior, glass transition temperature, mechanical properties | Predicts suitability for advanced materials applications. | mdpi.commdpi.com |
| Hansen Solubility Parameters (HSP) | Solubility in various solvents | Optimizes reaction conditions and purification processes. | researchgate.net |
| GCMC/MD Simulations | Gas adsorption capacity | Evaluates potential for use in separation technologies. | mdpi.com |
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for 2-cyanobenzyl 4-cyano-2-fluorobenzoate, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via esterification between 4-cyano-2-fluorobenzoic acid and 2-cyanobenzyl alcohol under acidic catalysis (e.g., H₂SO₄ or DCC/DMAP). Critical parameters include temperature control (60–80°C), solvent selection (e.g., DCM or THF), and stoichiometric ratios. Purity (>95%) is achievable through column chromatography (silica gel, hexane/ethyl acetate gradient) .
- Data Note : Side reactions like nitrile hydrolysis or ester decomposition may occur above 90°C. Monitor via TLC or HPLC with UV detection at 254 nm .
Q. How can researchers verify the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of:
- NMR : Confirm aromatic proton environments (e.g., δ 7.2–8.1 ppm for fluorinated/cyanated benzene rings) and ester linkage (δ 5.2–5.5 ppm for benzyl CH₂).
- FTIR : Peaks at ~1730 cm⁻¹ (ester C=O), ~2230 cm⁻¹ (C≡N), and ~1250 cm⁻¹ (C-F) .
- XRD : Resolve crystallographic data to validate bond lengths and angles (e.g., C-F bond ~1.34 Å) .
Q. What stability considerations are critical for storing this compound?
- Methodological Answer : Store under inert gas (N₂/Ar) at −20°C in amber vials to prevent:
- Hydrolysis : Avoid aqueous environments; use anhydrous solvents.
- Photodegradation : Shield from UV light to preserve nitrile and ester groups .
Advanced Research Questions
Q. How does the dual-directing effect of the 2-cyanobenzyl group influence stereochemical outcomes in glycosylation reactions?
- Methodological Answer : The 2-cyanobenzyl ether acts as a stereochemical director via nitrile participation in transition states. For example:
- α-Selectivity : Forms a seven-membered nitrilium intermediate under basic conditions, favoring axial attack.
- β-Selectivity : Under acidic conditions, the cyanobenzyl group stabilizes oxocarbenium ions, enabling equatorial attack .
Q. What mechanistic insights explain the photoactivity of 4-cyano-2-fluorobenzoate derivatives in metal-free coupling reactions?
- Methodological Answer : The excited-state HE–NaOAc complex (Ered = −2.28 V vs. SCE) reduces 4-cyano-2-fluorobenzoate, generating radical intermediates. Key steps:
- Electron Transfer : Visible light (450–500 nm) triggers charge separation.
- Radical Coupling : Fluorine’s electron-withdrawing effect stabilizes radicals, enabling C–C bond formation .
- Control Experiments : Reactions without light or NaOAc show <10% yield, confirming the photoredox mechanism .
Q. How should researchers address contradictions in spectral data (e.g., unexpected NMR splitting or IR shifts)?
- Methodological Answer :
- Step 1 : Re-examine synthetic steps for impurities (e.g., unreacted starting materials via GC-MS).
- Step 2 : Compare experimental data with computational predictions (e.g., ACD/Labs or ChemDraw simulations).
- Step 3 : Explore tautomerism or conformational isomerism using variable-temperature NMR .
Q. What strategies optimize the regioselective functionalization of this compound in multi-step syntheses?
- Methodological Answer :
- Protection/Deprotection : Use TMS-protected alcohols or Boc-protected amines to shield reactive sites.
- Directed C–H Activation : Pd-catalyzed coupling at the fluorinated ring (C-2 position) via fluorine’s directing effect .
- Data Table :
| Reaction Type | Catalyst | Yield (%) | Regioselectivity (C-2:C-4) |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄ | 78 | 9:1 |
| Ullmann Coupling | CuI/1,10-phen | 65 | 8:2 |
Safety & Compliance
Q. What safety protocols are essential for handling fluorinated and cyanated benzoates?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
